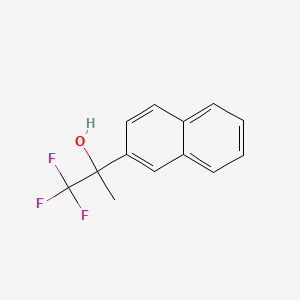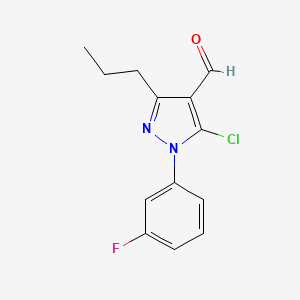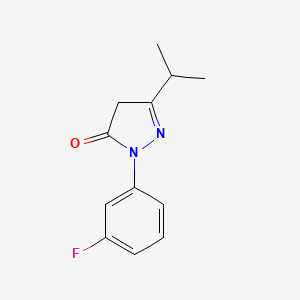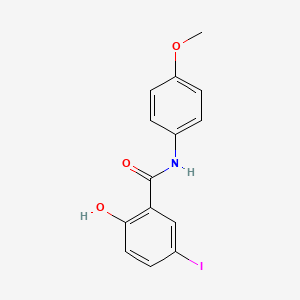
alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% (abbreviated as AMTFMN) is a compound that has been extensively studied for its unique properties and applications in a variety of scientific fields. This compound is a colorless solid, with a melting point of about 70 °C and a vapor pressure of 0.5 mmHg. It is a non-flammable, non-toxic and non-volatile compound. AMTFMN has a wide range of applications in chemistry, biochemistry, and medicine due to its unique properties.
Mecanismo De Acción
The mechanism of action of alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% is not yet fully understood. However, it is believed that the compound acts on the cell membrane by binding to and activating receptors. This binding induces a number of biochemical and physiological responses, including the release of hormones and other cellular messengers, as well as the activation of enzymes and proteins.
Biochemical and Physiological Effects
alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of prostaglandins. Additionally, it has been shown to increase the production of nitric oxide, which is involved in the regulation of blood pressure and the relaxation of blood vessels. Additionally, alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% has a number of advantages for use in laboratory experiments. It is a non-toxic, non-flammable, and non-volatile compound, making it safe to use in laboratory settings. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98%. One area of research is the development of new drugs based on the mechanism of action of the compound. Additionally, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, further research could be done to improve the solubility of the compound in water, which would make it more useful in laboratory experiments. Finally, research could be done to explore the potential applications of alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% in other scientific fields, such as materials science and nanotechnology.
Métodos De Síntesis
Alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% is synthesized using a two-step process. The first step involves the reaction of 2-naphthaldehyde and trifluoroacetic acid to form a trifluoroacetyl derivative of 2-naphthaldehyde. This intermediate is then reacted with methanol in the presence of a base such as sodium hydroxide, to form alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98%.
Aplicaciones Científicas De Investigación
Alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% has been used in various scientific research applications, including studies on the mechanism of action of drugs, biochemical and physiological effects, and the development of new drugs. It has also been used in the development of new materials, such as polymers and nanomaterials. Additionally, it has been used in the study of the structure and properties of proteins, lipids, and carbohydrates.
Propiedades
IUPAC Name |
1,1,1-trifluoro-2-naphthalen-2-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O/c1-12(17,13(14,15)16)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGPNTBEWITGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate](/img/structure/B6331659.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331701.png)





